molecular formula C14H12D7N3O2 B563934 Zilpaterol-d7 CAS No. 1217818-36-4

Zilpaterol-d7

Cat. No. B563934
CAS RN: 1217818-36-4
M. Wt: 268.4
InChI Key: ZSTCZWJCLIRCOJ-FNKPLXHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zilpaterol-d7, also known as isopropyl D7, is a stable isotope labelled product . It is a deuterium-labeled β-Adrenergic agonist . It is used as an internal standard for the quantification of zilpaterol .


Synthesis Analysis

An analytical method for Zilpaterol in beef by LC-ESI-MS/MS was adopted . Before sample extraction, a beef sample was hydrolyzed by beta-glucuronidase/arylsulfatase and 0.2 M ammonium acetate buffer solution. Afterwards, the mixture was extracted with ethylacetate and then defatted by n-hexane/methanol partitioning. Subsequently, the separated organic layer was evaporated and the dissolved solution was purified by using a Molecular Imprinted Polymer solid phase extraction .


Molecular Structure Analysis

The molecular formula of Zilpaterol-d7 is C14H12D7N3O2 . The molecular weight is 268.36 .


Chemical Reactions Analysis

The quantitation was carried out using LC-ESI-MS/MS with C18, a non-polarity column under the gradient condition with 10 mM ammonium acetate (pH 4.3) : acetonitrile (95 : 5 (v/v), a mobile phase A) and acetonitrile (a mobile phase B) .


Physical And Chemical Properties Analysis

Zilpaterol-d7 has a molecular weight of 268.36 . The product format is neat .

Scientific Research Applications

  • Development of Monoclonal Antibody-Based Assays : Research has focused on developing sensitive and specific enzyme-linked immunosorbent assays (ELISA) for detecting Zilpaterol in animal tissues. These assays are crucial for ensuring compliance with regulatory standards and for research purposes (Shelver, Kim, & Li, 2005).

  • Impact on Beef Cattle Performance and Carcass Traits : Zilpaterol hydrochloride (ZH) has been shown to significantly improve weight gain, feed efficiency, and carcass leanness in beef cattle. It also affects meat quality, such as tenderness and juiciness, which can be managed through aging processes (Delmore, Hodgen, & Johnson, 2010).

  • Effects on Meat Quality and Gene Expression : Studies have indicated that Zilpaterol supplementation in cattle improves meat production and deboning yield but can reduce tenderness. It has been found to influence gene expression related to the calpain-calpastatin system, which is involved in muscle growth and meat tenderness (Cônsolo et al., 2016).

  • Anti-inflammatory Properties : Zilpaterol has been studied for its anti-inflammatory effects, particularly its ability to inhibit the production of TNF-α, a pro-inflammatory cytokine. This aspect could have implications beyond livestock growth promotion (Verhoeckx et al., 2005).

  • Meta-Analysis on Sheep Production : A meta-analysis on the use of ZH in sheep production showed positive effects on animal performance, particularly on fat deposition and carcass yield. The optimal dosage varies depending on the desired outcome (Rodea et al., 2016).

  • Pharmacological Characterization : Research into the pharmacology of Zilpaterol has explored its enantiomers and their specific receptor interactions, providing a deeper understanding of its mechanism of action (Kern et al., 2009).

  • Residue Analysis in Animal Products : Studies have focused on the analysis of Zilpaterol residues in animal tissues and excretions, essential for food safety and compliance with drug withdrawal periods (Shelver & Smith, 2006).

  • Development of Rapid Detection Methods : The creation of rapid detection methods like immunochromatographic assays for Zilpaterol aids in monitoring its use and ensuring compliance with regulations in animal feed (Shelver & Smith, 2018).

Mechanism of Action

Target of Action

Zilpaterol-d7, like its parent compound Zilpaterol, is a β2-adrenergic receptor agonist . The β2-adrenergic receptors are primarily found in the lungs, blood vessels, and skeletal muscles. They play a crucial role in muscle relaxation and dilation of blood vessels, which can lead to increased blood flow .

Mode of Action

Zilpaterol-d7 interacts with its target, the β2-adrenergic receptors, by binding to them. This binding activates an enzyme called protein kinase A . The activation of protein kinase A leads to changes in protein synthesis and degradation . This interaction results in increased protein synthesis in skeletal muscle fibers .

Biochemical Pathways

The primary biochemical pathway affected by Zilpaterol-d7 is the β2-adrenergic signaling pathway . Upon activation of the β2-adrenergic receptors by Zilpaterol-d7, a cascade of events is triggered leading to the activation of protein kinase A . This enzyme then influences various downstream effects such as increased protein synthesis in skeletal muscle fibers .

Pharmacokinetics

It is known that zilpaterol, the parent compound, is typically fed to cattle in the last three to six weeks of life with a brief washout period to clear the drug from the tissues before slaughter

Result of Action

The primary result of Zilpaterol-d7’s action is an increase in protein synthesis in skeletal muscle fibers . This leads to enhanced growth efficiency and carcass leanness . In addition, Zilpaterol-d7 reduces lipogenesis (fat production) and increases lipolysis (fat breakdown) in adipose tissues .

Safety and Hazards

Zilpaterol-d7 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It may cause damage to organs through prolonged or repeated exposure .

Relevant Papers

Relevant papers include a review of proposed MRLs, safety evaluation of products obtained from animals treated with zilpaterol, and evaluation of the effects of zilpaterol on animal health and welfare . Another paper is a meta-analysis of Zilpaterol and Ractopamine effects on feedlot performance, carcass traits, and shear strength of meat in cattle .

properties

IUPAC Name

(9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTCZWJCLIRCOJ-FNKPLXHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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